Methyl 6-hydroxy-2-naphthoate

概要

説明

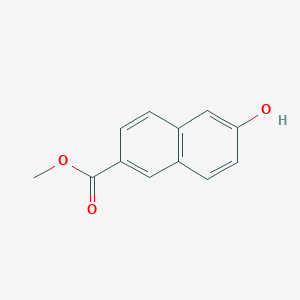

Methyl 6-hydroxy-2-naphthoate is an organic compound with the molecular formula C12H10O3. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 6th position and a methyl ester group at the 2nd position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

作用機序

Target of Action

Methyl 6-hydroxy-2-naphthoate primarily targets macrophages , which are a type of white blood cell that plays a significant role in the body’s immune response . The compound interacts with these cells to modulate their response to inflammation .

Mode of Action

The compound inhibits the release of nitric oxide (NO) , interleukin-1beta (IL-1β) , and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages . It also suppresses the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) . These proteins are involved in the production of inflammatory mediators, and their inhibition leads to a reduction in inflammation .

Biochemical Pathways

This compound affects the NF-κB and MAPKs signaling pathways . It inhibits LPS-induced increases in NF-κB DNA-binding activity and NF-κB transcriptional activity, as well as IκB-α degradation and NF-κB translocation . It also decreases the activation of p38 MAPK and c-Jun N-terminal kinases (JNK) induced by LPS .

Pharmacokinetics

Its molecular weight of202.21 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of this compound’s action is a significant reduction in the inflammatory response of macrophages . By inhibiting the release of inflammatory mediators and suppressing key inflammatory pathways, the compound effectively reduces inflammation .

Action Environment

For safe handling, it is recommended to ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

生化学分析

Biochemical Properties

It is known that the compound plays a role in biochemical reactions

Cellular Effects

Related compounds have been shown to have significant effects on cellular processes . For example, Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, has been shown to inhibit lipopolysaccharide-induced inflammatory response in murine macrophages .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Related compounds have been shown to have dosage-dependent effects .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 6-hydroxy-2-naphthoate can be synthesized through the esterification of 6-hydroxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the purification of the product through recrystallization or distillation to ensure high purity.

化学反応の分析

Types of Reactions: Methyl 6-hydroxy-2-naphthoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (e.g., bromine) or alkyl halides in the presence of a base.

Major Products:

Oxidation: Formation of 6-oxo-2-naphthoic acid or 6-carboxy-2-naphthoic acid.

Reduction: Formation of 6-hydroxy-2-naphthalenemethanol.

Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.

科学的研究の応用

Methyl 6-hydroxy-2-naphthoate has several applications in scientific research:

類似化合物との比較

Methyl 6-hydroxy-2-naphthoate can be compared with other similar compounds such as:

- Methyl 3-hydroxy-2-naphthoate

- Methyl 7-hydroxy-2-naphthoate

- Methyl 6-methoxy-2-naphthoate

Uniqueness:

- Position of Hydroxyl Group: The hydroxyl group at the 6th position in this compound distinguishes it from other isomers, affecting its reactivity and biological activity.

- Ester Group: The presence of a methyl ester group at the 2nd position influences its solubility and chemical behavior compared to other naphthalene derivatives .

生物活性

Methyl 6-hydroxy-2-naphthoate (CAS Number: 17295-11-3) is a naphthalene derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by:

- A hydroxyl group at the 6th position.

- A methyl ester group at the 2nd position.

- Molecular weight: 202.21 g/mol .

The compound's structure influences its solubility, reactivity, and biological activity, distinguishing it from other naphthalene derivatives.

This compound primarily targets macrophages , which are crucial for immune responses. The compound exhibits several mechanisms of action:

-

Inhibition of Inflammatory Mediators :

- It inhibits the release of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is associated with a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

-

Signaling Pathways :

- The compound affects key signaling pathways including the NF-κB and MAPKs pathways, which are vital for regulating inflammatory responses.

Biological Activities

This compound has been investigated for various biological activities:

Anti-inflammatory Activity

Research indicates that this compound significantly reduces inflammation in macrophages by modulating cytokine production and signaling pathways. For instance, studies have shown that it effectively lowers levels of inflammatory markers in LPS-stimulated cells.

Pharmacokinetics

The pharmacokinetic profile of this compound remains underexplored. However, its molecular weight suggests favorable absorption characteristics typical of small organic compounds, which may enhance its bioavailability in therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Hydroxyl Position | Biological Activity |

|---|---|---|

| This compound | 6 | Anti-inflammatory |

| Methyl 3-hydroxy-2-naphthoate | 3 | Limited data available |

| Methyl 7-hydroxy-2-naphthoate | 7 | Potential antimicrobial |

| Methyl 6-methoxy-2-naphthoate | 6 | Similar anti-inflammatory properties |

The positioning of the hydroxyl group significantly influences the biological activity and reactivity of these compounds.

Case Study 1: Inhibition of Inflammatory Mediators

A study demonstrated that this compound significantly inhibited the release of NO and pro-inflammatory cytokines in LPS-stimulated macrophages. This finding underscores its potential as an anti-inflammatory agent in therapeutic settings.

Case Study 2: Comparative Efficacy

In comparative studies with other naphthalene derivatives, this compound exhibited superior inhibition of COX-2 expression, highlighting its potential utility in treating inflammatory diseases.

特性

IUPAC Name |

methyl 6-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZOPQRTQJERQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327816 | |

| Record name | Methyl 6-hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17295-11-3 | |

| Record name | Methyl 6-hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying methyl 6-hydroxy-2-naphthoate in the context of dyad systems?

A: this compound serves as a photoactive component within the studied dyad system. The research investigates how this compound, when covalently linked to 2-styrylquinoline, behaves in terms of its spectral and photochemical properties []. This is crucial for understanding energy and electron transfer processes within the dyad, which has implications for potential applications in areas like artificial photosynthesis or molecular electronics.

Q2: Can you elaborate on the spectral characteristics of this compound within the dyad system?

A: While the provided abstract doesn't detail specific spectral data, the research likely investigates how the absorption and emission properties of this compound are influenced by its covalent linkage to 2-styrylquinoline []. This could involve analyzing shifts in absorption wavelengths, changes in molar absorptivity, and alterations in fluorescence behavior. Such analyses provide insights into the electronic interactions between the two components of the dyad.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。